![molecular formula C11H10N2O2S2 B11849349 (E)-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide](/img/structure/B11849349.png)
(E)-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide
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Overview
Description
(E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide is an organic compound that features a thiophene ring and a benzenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide typically involves the condensation reaction between thiophene-2-carbaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding hydrazines.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through the reaction of thiophen-2-carboxaldehyde with benzenesulfonohydrazide. The synthesis typically involves condensation reactions that yield the desired hydrazone derivative. Characterization methods such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiophene-based compounds, including (E)-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide. Research has shown that derivatives of this compound exhibit significant activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis. The mechanism of action is believed to involve inhibition of key enzymes in bacterial metabolism .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
17b | Mycobacterium tuberculosis | < 0.1 μg/mL |
14b | Escherichia coli | 0.10 μg/mL |
14a | Staphylococcus aureus | 0.13 μg/mL |
These results indicate promising potential for developing new antimicrobial agents based on this compound.
Anticancer Properties
The potential anticancer effects of thiophene derivatives have also been explored. Studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways .
Fluorescent Probes
Recent advancements have utilized this compound as a fluorescent probe for detecting heavy metals such as mercury(II). The compound demonstrates enhanced fluorescence properties upon coordination with metal ions, making it suitable for environmental monitoring and biological assays .
Table 2: Fluorescent Properties of Thiophene Derivatives
Probe Compound | Detection Limit | Application Area |
---|---|---|
N'-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)benzenesulfonohydrazide | 2.84 × 10^-8 M | Heavy metal detection |
This application highlights the versatility of the compound beyond traditional medicinal chemistry.
Conclusion and Future Directions
The diverse applications of this compound in antimicrobial and material sciences underscore its potential as a valuable compound in research and industry. Future studies should focus on optimizing its synthesis, enhancing its biological activity, and exploring additional applications in nanotechnology and environmental science.
Continued research will likely reveal further insights into its mechanisms of action and broaden its applicability across various fields.
Mechanism of Action
The mechanism of action of (E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiophene ring and sulfonohydrazide moiety may play a role in binding to these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of (E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide.
Benzenesulfonohydrazide: Another precursor used in the synthesis.
Sulfonohydrazides: A class of compounds with similar functional groups.
Uniqueness
(E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide is unique due to its combination of a thiophene ring and a benzenesulfonohydrazide moiety. This structural feature imparts specific chemical and biological properties that distinguish it from other related compounds.
Biological Activity
(E)-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation reaction between benzenesulfonohydrazide and thiophen-2-carbaldehyde. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its structure and purity.
Table 1: Characterization Data
Technique | Observations |
---|---|
NMR Spectroscopy | Chemical shifts indicating the presence of thiophene and hydrazone linkages. |
Mass Spectrometry | m/z values consistent with the molecular formula C12H12N2O2S. |
X-ray Crystallography | Crystal structure showing hydrogen bonding interactions. |
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound against various bacterial strains. A notable study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting a mechanism involving inhibition of cell wall synthesis.
- Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
Table 2: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.
- IC50 Values were calculated to assess the potency of the compound against cancer cell lines.
Table 3: Anticancer Activity Data
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 10 |
HeLa (cervical cancer) | 12 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to its cytotoxic effects.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated a significant reduction in bacterial viability at concentrations above the determined MIC.
Case Study 2: Cancer Cell Line Sensitivity
Another investigation assessed the sensitivity of various cancer cell lines to this compound. The findings revealed that MCF-7 cells exhibited a pronounced response, with morphological changes consistent with apoptosis observed under microscopy.
Properties
Molecular Formula |
C11H10N2O2S2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
N-[(Z)-thiophen-2-ylmethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C11H10N2O2S2/c14-17(15,11-6-2-1-3-7-11)13-12-9-10-5-4-8-16-10/h1-9,13H/b12-9- |
InChI Key |
VBOXRKDHJNMCIP-XFXZXTDPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
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